

# "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol"

## chemical properties and structure

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### Compound of Interest

Compound Name: 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

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An In-depth Technical Guide to **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol**: Structure, Properties, and Synthesis

## Executive Summary

This technical guide provides a comprehensive overview of **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol**, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, recognized as a bioisostere of purines and quinazolines, and is foundational to numerous therapeutic agents.<sup>[1]</sup> This document details the molecular structure, physicochemical properties, spectroscopic characteristics, and a validated synthetic pathway for the title compound. Furthermore, it explores its chemical reactivity, potential for derivatization, and the broad biological significance of this class of molecules, positioning it as a valuable scaffold for drug discovery and development professionals.

## The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention from researchers due to its structural similarity to endogenous purine bases found in DNA and RNA.<sup>[2][3]</sup> This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive

inhibitors for enzymes that process purine substrates. Consequently, this scaffold is associated with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective properties.<sup>[2][3]</sup> The versatility of this core structure makes it a cornerstone in the design of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.<sup>[1]</sup>

## Molecular Structure and Physicochemical Properties

**5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** is characterized by a tricyclic system where a thiophene ring is fused to a pyrimidine ring, with a phenyl substituent at position 5. A critical structural feature is the tautomerism between the thiol and thione forms at position 4. The IUPAC name, 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione, suggests that the thione tautomer is the predominant form, at least in the solid state.<sup>[4]</sup> This equilibrium is a key determinant of the molecule's reactivity and potential for hydrogen bonding.

### Thiol-Thione Tautomerism

Caption: Thiol-Thione tautomerism of the title compound.

## Physicochemical Data Summary

The fundamental properties of **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** are summarized in the table below, based on data from public chemical databases.<sup>[4][5]</sup>

Property	Value	Source
CAS Number	182198-89-6	[4]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> S <sub>2</sub>	[4]
Molecular Weight	244.34 g/mol	[5]
IUPAC Name	5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione	[4]
Monoisotopic Mass	244.0129 Da	[6]
XLogP3 (Predicted)	2.9	[6]
SMILES	<chem>C1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3</chem>	[6]
InChIKey	LNOFOMVIGAWPSJ-UHFFFAOYSA-N	[4]

## Spectroscopic Profile

While experimentally derived spectra for this specific molecule are not readily available in the cited literature, a reliable spectroscopic profile can be predicted based on the known spectra of analogous thieno[2,3-d]pyrimidine derivatives.[7][8]

### Predicted <sup>1</sup>H-NMR Spectrum (in DMSO-d<sub>6</sub>, 400 MHz)

- δ 12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidine ring in the thione tautomer. Its chemical shift can be variable and it is D<sub>2</sub>O exchangeable.
- δ 8.5 ppm (s, 1H): A sharp singlet attributed to the proton at position 2 of the pyrimidine ring (N=CH-N).
- δ 7.4-7.8 ppm (m, 6H): A complex multiplet region integrating to six protons, corresponding to the five protons of the C5-phenyl ring and the single proton on the thiophene ring (H6).
- Rationale: The chemical shifts are inferred from similar structures. For instance, the parent Thieno[2,3-d]pyrimidin-4-one shows an NH proton at δ 8.12 ppm and aromatic protons

between 7.26-7.99 ppm.[7] The deshielding effect of the phenyl group and the thione functionality would shift these signals downfield.

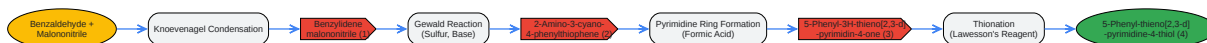
## Predicted Infrared (IR) Spectrum (KBr Pellet)

- $\sim 3200\text{-}3100\text{ cm}^{-1}$  (N-H stretch): A broad to medium absorption band characteristic of the N-H stretching vibration in the pyrimidine ring.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$  (Aromatic C-H stretch): Multiple weak to medium sharp bands corresponding to the C-H stretching of the phenyl and heterocyclic rings.
- $\sim 1620\text{-}1580\text{ cm}^{-1}$  (C=N, C=C stretch): Strong absorptions from the stretching vibrations of the pyrimidine and phenyl rings.
- $\sim 1250\text{-}1100\text{ cm}^{-1}$  (C=S stretch): A strong band characteristic of the thiocarbonyl (thione) group. This is a key diagnostic peak confirming the predominant tautomer.

## Synthesis and Mechanistic Insights

The synthesis of **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** is logically approached via a multi-step sequence, beginning with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring. This strategy provides high yields and versatility.

## Synthetic Workflow Diagram



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Caption: Proposed synthetic pathway for the target compound.

## Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (Intermediate 2)

This step utilizes the well-established Gewald aminothiophene synthesis, a three-component reaction that efficiently constructs polysubstituted 2-aminothiophenes.[9][10]

- **Rationale:** The reaction begins with a Knoevenagel condensation between an aldehyde (or ketone) and an active methylene compound (malononitrile).[9] The resulting adduct then reacts with elemental sulfur in the presence of a base, leading to cyclization and aromatization to form the thiophene ring.[11]
- **Procedure:**
  - To a solution of benzylidene malononitrile (1) (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
  - Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol), to the suspension.
  - Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
  - Collect the solid by filtration, wash with cold ethanol to remove impurities, and dry under vacuum to yield 2-amino-3-cyano-4-phenylthiophene (2).

#### Step 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 3)

The 2-aminonitrile intermediate is a versatile precursor for the formation of the fused pyrimidine ring.

- **Rationale:** Heating a 2-amino-3-cyanothiophene with formic acid or formamide is a standard and direct method for cyclization to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[7]
- **Procedure:**
  - Suspend 2-amino-3-cyano-4-phenylthiophene (2) (5 mmol) in an excess of formic acid (15 mL).

- Heat the mixture to reflux for 6-8 hours.
- After cooling, pour the reaction mixture into ice-cold water.
- The resulting precipitate is collected by filtration, washed thoroughly with water to neutralize any remaining acid, and dried.
- Recrystallization from a suitable solvent like ethanol or acetic acid affords pure 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3).

### Step 3: Thionation to **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** (4)

The final step involves the conversion of the carbonyl group at position 4 to a thiocarbonyl.

- Rationale: Lawesson's reagent is a widely used and effective thionating agent for converting amides and lactams into their corresponding thioamides and thiolactams. The reaction proceeds via a four-membered ring intermediate.
- Procedure:
  - Dissolve 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3) (2 mmol) in anhydrous toluene or dioxane (20 mL).
  - Add Lawesson's reagent (1.2 mmol, 0.6 equivalents) to the solution.
  - Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.
  - After cooling, concentrate the solvent under reduced pressure.
  - Purify the crude residue using column chromatography on silica gel to obtain the final product, **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** (4).

## Chemical Reactivity and Derivatization

The **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** scaffold possesses several reactive sites amenable to chemical modification for the development of compound libraries and structure-activity relationship (SAR) studies.

- **S-Alkylation:** The thiol/thione group at position 4 is the most prominent reactive handle. It can be readily alkylated using various alkyl halides under basic conditions to yield a diverse range of 4-(alkylthio) derivatives. This modification is crucial for modulating lipophilicity and exploring interactions within protein binding pockets.
- **N-Alkylation/Acylation:** The nitrogen atoms in the pyrimidine ring, particularly N3, can be targeted for alkylation or acylation, although this may be less facile than S-alkylation.
- **Aromatic Substitution:** The phenyl ring at position 5 is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, methoxy groups) to probe electronic and steric effects on biological activity.

## Biological Significance and Therapeutic Potential

The thieno[2,3-d]pyrimidine core is a validated scaffold for targeting a multitude of enzymes and receptors. Derivatives have shown potent activity in several therapeutic areas:

- **Anticancer Agents:** Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are critical in cancer cell proliferation and survival.[\[12\]](#)[\[13\]](#)
- **Anti-inflammatory Agents:** Compounds based on this scaffold have demonstrated significant anti-inflammatory properties, likely through the inhibition of inflammatory mediators.[\[2\]](#)
- **Antimicrobial and Antiviral Activity:** The structural resemblance to nucleobases makes these compounds candidates for inhibiting microbial or viral enzymes involved in nucleic acid synthesis.[\[3\]](#)

The title compound, **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol**, represents a key intermediate and a foundational structure for the exploration of these therapeutic avenues. Its strategic derivatization holds the potential to yield novel drug candidates with enhanced potency and selectivity.

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